Product packaging for 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol(Cat. No.:)

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol

Cat. No.: B12285245
M. Wt: 171.17 g/mol
InChI Key: IJPXZLSYUCMUFT-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol is a fluorinated phenolic compound of interest in advanced chemical and pharmaceutical research. This molecule integrates a phenol ring, a hydroxyethylamine side chain, and a fluorine atom, making it a potential building block for the synthesis of more complex molecules. Its structure suggests utility in medicinal chemistry, particularly as an intermediate in exploring novel pharmacologically active compounds. The presence of both amino and phenolic hydroxyl groups provides handles for further chemical modification through reactions such as alkylation or acylation, while the fluorine atom can be used to modulate the electronic properties and metabolic stability of resulting molecules. Researchers may employ this compound in developing targeted chemical libraries or as a precursor in multi-step synthetic routes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO2 B12285245 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-5-fluorophenol

InChI

InChI=1S/C8H10FNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2

InChI Key

IJPXZLSYUCMUFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)C(CO)N

Origin of Product

United States

Nomenclature and Stereochemical Considerations

Systematic IUPAC Naming Conventions for 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol

The systematic name this compound is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed to understand the structure of the molecule.

The parent structure is identified as "phenol," which consists of a hydroxyl (-OH) group attached to a benzene (B151609) ring. vedantu.com According to IUPAC nomenclature for phenols, the carbon atom bearing the hydroxyl group is assigned the number 1 position. vedantu.com The numbering of the benzene ring then proceeds in a direction that assigns the lowest possible numbers to the other substituents. vedantu.comyoutube.com

Following this rule, the substituents on the phenol (B47542) ring are a fluorine atom and an ethyl group. To minimize the locants, the ethyl group is at position 2 and the fluorine atom is at position 5, leading to the base name "5-fluoro-2-(...)-phenol".

The substituent at position 2 is a two-carbon chain, an "ethyl" group. This ethyl group is itself substituted. The numbering of this side chain starts from the point of attachment to the phenol ring. Therefore, the carbon attached to the ring is C1' and the next carbon is C2'.

At C1' of the ethyl group, there is an "amino" (-NH2) group.

At C2' of the ethyl group, there is a "hydroxy" (-OH) group.

Combining these elements, the full IUPAC systematic name is This compound .

Table 1: Breakdown of the IUPAC Name
ComponentDescription
Phenol The parent molecule, a benzene ring with a hydroxyl group.
5-fluoro A fluorine atom is attached to carbon 5 of the phenol ring.
2-(...) A complex substituent is attached to carbon 2 of the phenol ring.
-ethyl The substituent is based on a two-carbon chain.
1-Amino- An amino group (-NH2) is on the first carbon of the ethyl chain.
2-hydroxy- A hydroxyl group (-OH) is on the second carbon of the ethyl chain.

Isomeric Forms and Stereoisomeric Designations

The structure of this compound contains a chiral center, which gives rise to stereoisomerism. Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. skpharmteco.com

The chiral center in this molecule is the first carbon of the ethyl side chain (C1'), which is bonded to four different groups:

The 5-fluorophenol ring

An amino group (-NH2)

A hydroxymethyl group (-CH2OH)

A hydrogen atom

Due to this chiral center, the compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. solubilityofthings.com These are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R) and (S) isomers. The assignment of (R) or (S) depends on the three-dimensional arrangement of the substituents around the chiral carbon.

(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol

(S)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol

These enantiomers have identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light and other chiral molecules. wikipedia.org

Additionally, this compound can be prepared as a salt, for example, by reacting the basic amino group with an acid like hydrochloric acid (HCl). This would result in the formation of a hydrochloride salt, such as (R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride . Such salt forms often have different physical properties, including increased solubility in water, compared to the free base.

Chiral Purity and Optical Activity in Related Compounds

Chiral purity, also known as enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer in a mixture. pw.live A sample containing only one enantiomer is considered enantiomerically pure (100% e.e.). A racemic mixture contains equal amounts (50:50) of both enantiomers and has an e.e. of 0%.

Enantiomers of a chiral compound are optically active, meaning they can rotate the plane of plane-polarized light. khanacademy.org

One enantiomer will rotate the light in a clockwise direction, and is termed dextrorotatory, denoted by (+) or d.

The other enantiomer will rotate the light by an equal magnitude in the counter-clockwise direction and is termed levorotatory, denoted by (-) or l.

A racemic mixture is optically inactive because the rotational effects of the two enantiomers cancel each other out. The specific rotation is a characteristic physical property of a chiral compound. It is important to note that there is no simple correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-). wikipedia.org

The determination of chiral purity is crucial in many applications and is often accomplished using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or gas chromatography with chiral stationary phases. skpharmteco.comyakhak.org

Table 2: Properties of Stereoisomers
Property(R)-enantiomer(S)-enantiomerRacemic Mixture
Composition >99% (R)>99% (S)50% (R), 50% (S)
Optical Rotation Specific value (e.g., +x°)Equal but opposite value (-x°)Zero
Interaction with Chiral Molecules DifferentDifferentA combination of both
Melting/Boiling Point Identical to (S)Identical to (R)May differ from pure enantiomers

Implications of Stereochemistry on Chemical and Biological Interactions

The stereochemistry of a molecule is critically important in its biological context because living systems are themselves chiral. mdpi.com Biological macromolecules such as enzymes and receptors are made of chiral building blocks (L-amino acids), creating specific three-dimensional binding sites.

Consequently, the two enantiomers of a chiral molecule like this compound can exhibit significantly different biological activities. One enantiomer may fit perfectly into the binding site of a target protein, eliciting a desired therapeutic response, while the other enantiomer may not fit at all or may bind to a different target, potentially causing unwanted side effects. solubilityofthings.commdpi.com

The phenylethanolamine scaffold, to which this compound belongs, is known for its interactions with various receptors. Studies on related phenylethanolamines have shown that the stereochemistry at the carbon bearing the hydroxyl and amino groups is a key determinant of their activity and selectivity for different receptor subtypes. nih.govnih.gov For instance, the enzyme phenylethanolamine N-methyltransferase shows a preference for the (1R)-isomers of its substrates. nih.gov

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials to devise a viable synthetic plan. amazonaws.com For a multifunctional compound like this compound, several disconnections are possible. A primary strategy involves disconnecting the side chain from the aromatic ring, suggesting a precursor like 2-amino-5-fluorophenol (B134415) which can then be elaborated. guidechem.comnih.gov

Key retrosynthetic disconnections for the target molecule include:

C-N Bond Disconnection : This approach simplifies the amino alcohol to a hydroxy derivative. The amine can be introduced later via nucleophilic substitution, for instance, by converting a hydroxyl group to a leaving group and reacting it with an amine or an azide (B81097) followed by reduction.

C-C Bond Disconnection : The bond between the ring and the side chain can be disconnected. This leads to a functionalized fluorophenol and a two-carbon electrophile. A Friedel-Crafts acylation, for example, could install an acetyl group (-COCH₃), which can then be transformed into the amino alcohol side chain.

Functional Group Interconversion (FGI) : The amino and hydroxyl groups on the side chain can be viewed as arising from the reduction of other functional groups. imperial.ac.uk A common strategy is the reduction of an α-amino ketone. The amino group itself can be derived from the reduction of a nitro group, a widely used method in the synthesis of aromatic amines. masterorganicchemistry.comwikipedia.org A plausible retrosynthetic pathway could start from 2,4-difluoroaniline (B146603) guidechem.com or a related fluorinated phenol (B47542). Nitration, followed by the introduction of a two-carbon chain and subsequent functional group manipulations (like nitro reduction and ketone reduction/amination), represents a logical sequence. researchgate.net To avoid issues with chemoselectivity, reactive functional groups like amines and alcohols are often introduced in the final steps of the synthesis. amazonaws.com

Precursors and Intermediate Compounds in the Synthesis of Aminophenol Derivatives

The synthesis of complex aminophenol derivatives relies on a range of precursors and intermediate compounds. For the target molecule, 2-amino-5-fluorophenol is a crucial precursor that can be synthesized from 2,4-difluoroaniline. guidechem.comnih.gov The synthesis of related aminophenols often involves nitrophenol intermediates, which are subsequently reduced to the corresponding aminophenol. For instance, p-aminophenol can be synthesized from the reduction of p-nitrophenol or through the amination of hydroquinone. bcrec.iddigitellinc.com Similarly, 2-amino-5-nitrophenol (B90527) derivatives serve as important intermediates. google.com

The table below outlines key precursors and intermediates used in the synthesis of aminophenol derivatives.

Compound Type Specific Example(s) Role in Synthesis Reference(s)
Fluorinated Anilines2,4-DifluoroanilineStarting material for 2-amino-5-fluorophenol guidechem.com
Aminofluorophenols2-Amino-5-fluorophenolKey precursor for side-chain addition nih.govbldpharm.com
Nitrophenolsp-Nitrophenol, o-NitrophenolIntermediate, reduced to form the amino group bcrec.idvjol.info.vn
Nitroaminophenols2-Amino-5-nitrophenolIntermediate for further functionalization google.com
Dihalogenated Aromatics2,4-DifluoronitrobenzenePrecursor for nucleophilic substitutionN/A
EpoxidesStyrene oxidePrecursor for the amino alcohol side chain via ring-opening amazonaws.comresearchgate.net
α-Hydroxy KetonesGeneric α-hydroxy ketonesPrecursor for the amino alcohol side chain via reductive amination wipo.int
Quinol Iminesortho-Quinol imineIntermediate in certain copper-catalyzed aminophenol syntheses mdpi.com

Established Synthetic Routes for Related 2-(Amino-substituted)-Phenol Compounds

Aromatic Substitution Reactions on Fluorophenol Scaffolds

The introduction of substituents onto a fluorophenol ring is governed by the principles of electrophilic aromatic substitution (EAS). wikipedia.org The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, meaning it increases the ring's reactivity and directs incoming electrophiles to the positions adjacent and opposite to it. wikipedia.orguci.edu Conversely, fluorine (-F) is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho-, para-directing because its lone pairs can donate into the ring (resonance effect). researchgate.net

In a 5-fluorophenol scaffold, the hydroxyl and fluorine groups work together. For an electrophilic attack, the most activated positions would be ortho and para to the hydroxyl group (positions 2, 4, and 6). The fluorine at position 5 would also direct to its ortho positions (4 and 6). Therefore, positions 4 and 6 are strongly favored for electrophilic substitution. Introducing the C₂ side chain at position 2 of a 5-fluorophenol would be challenging via direct EAS.

A more practical approach involves starting with a molecule that already has the desired substitution pattern, such as 2-amino-5-fluorophenol. guidechem.com Alternatively, a Friedel-Crafts acylation could be used to install a ketoethyl group, though phenols can complicate this reaction. A more successful strategy might involve the Kolbe-Schmidt reaction, where a highly reactive phenolate (B1203915) anion is carboxylated by a weak electrophile like CO₂, demonstrating that enhancing the nucleophilicity of the ring can overcome weak electrophiles. libretexts.org

Functional Group Manipulations for Amino and Hydroxyethyl (B10761427) Moieties

Functional group interconversion (FGI) is essential for constructing the amino and hydroxyethyl side chain. imperial.ac.ukub.edu The 1-amino-2-hydroxyethyl moiety is a classic amino alcohol structure, and several reliable methods exist for its synthesis.

Common FGI strategies include:

Epoxide Ring-Opening : A widely used method involves the reaction of an epoxide with an amine. researchgate.net For the target molecule, this would entail reacting a custom-synthesized fluorophenol-derived epoxide with an amine source like ammonia (B1221849).

Reduction of α-Functionalized Ketones : A common route is to first synthesize an α-functionalized ketone. This can be achieved by brominating an acetyl-substituted fluorophenol to give an α-bromoketone. This intermediate can then undergo nucleophilic substitution with sodium azide, followed by reduction of both the azide and the ketone to yield the amino alcohol. Alternatively, the α-bromoketone can be directly reacted with an amine, followed by reduction of the ketone.

Reduction of Amino Acids : The reduction of α-amino acids to their corresponding amino alcohols is a well-established transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). orgsyn.org

Reduction Methodologies (e.g., Nitro Group Reduction to Amine)

The reduction of an aromatic nitro group to an amine is one of the most fundamental reactions in organic synthesis and a key step if the synthesis proceeds through a nitrophenol intermediate. masterorganicchemistry.com A variety of reagents can accomplish this transformation, offering different levels of chemoselectivity and reaction conditions.

The table below summarizes common methods for nitro group reduction.

Reagent/System Typical Conditions Advantages Disadvantages/Limitations Reference(s)
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiHigh yield, clean reactionCan reduce other functional groups (e.g., alkenes, alkynes) masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com
Iron (Fe) in Acid Fe, HCl or Acetic AcidInexpensive, mild, good for large scaleRequires acidic conditions, workup can be tedious masterorganicchemistry.comcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂) SnCl₂, HCl, Ethanol, RefluxMild, selective for nitro groupsStoichiometric amounts of tin salts produced as waste commonorganicchemistry.comresearchgate.net
Zinc (Zn) in Acid Zn, Acetic AcidMild, selectiveCan sometimes lead to N,N'-diarylhydrazine formation masterorganicchemistry.comcommonorganicchemistry.com
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, Ethanol/WaterMild, useful for sensitive substratesCan be less effective for some substrates vjol.info.vn
Sodium Borohydride (B1222165) (NaBH₄) NaBH₄ with NiCl₂ or Ni(PPh₃)₄Mild conditions (room temp)NaBH₄ alone does not reduce nitro groups; requires a catalyst researchgate.netjsynthchem.com

Novel Synthetic Approaches and Catalyst Systems for Amino Alcohol Synthesis

Recent research has focused on developing more efficient and stereoselective methods for synthesizing amino alcohols, which are crucial structural motifs in many biologically active molecules. acs.orgnih.gov

Noteworthy novel approaches include:

Chromium-Catalyzed Asymmetric Coupling : A chiral chromium catalyst has been developed for the asymmetric cross aza-pinacol coupling. This method allows for the modular and efficient synthesis of diverse β-amino alcohols with high stereoselectivity. acs.org

Tungsten-Catalyzed Oxyamination : A catalytic system using a tungstenooxaziridine complex promotes the stereoselective oxyamination of alkenes. This method directly installs both the nitrogen and oxygen functionalities across a double bond with high efficiency. rsc.org

Gold-Catalyzed Oxidations : While primarily studied for the oxidation of amino alcohols to amino acids, gold catalysts supported on various metal oxides (e.g., TiO₂, Al₂O₃) have shown promise. nih.govresearchgate.net The principles of these catalytic systems could potentially be adapted for the reverse reductive amination reactions.

Iron-Catalyzed N-Alkylation : A novel method for the direct N-alkylation of amino acids using alcohols has been developed with a well-defined iron catalyst. nih.gov This sustainable approach could be relevant for synthesizing more complex amino alcohol derivatives.

These advanced catalytic systems offer new pathways for the synthesis of complex molecules like this compound, often with improved control over stereochemistry and functional group tolerance. acs.orgrsc.org

Chemo- and Regioselective Synthesis Strategies

The construction of the this compound scaffold can be approached through several strategic disconnections. A logical pathway involves the initial formation of a suitable keto-phenol intermediate followed by subsequent functional group transformations.

A common strategy for introducing an ethylamine (B1201723) side chain to a phenolic ring is through a Friedel-Crafts-type acylation, followed by further modifications. For the target molecule, a potential starting material is 4-fluorophenol (B42351). The hydroxyl group of 4-fluorophenol is strongly activating and ortho-, para-directing. To achieve the desired 2-acylation, the hydroxyl group can be protected, for example, as a methyl ether (4-fluoroanisole), to moderate its directing effect and prevent O-acylation.

A plausible synthetic sequence is outlined below:

Protection of the Phenolic Hydroxyl Group: 4-Fluorophenol can be converted to 4-fluoroanisole (B119533) to protect the hydroxyl group and facilitate the subsequent Friedel-Crafts acylation.

Friedel-Crafts Acylation: Acylation of 4-fluoroanisole with a suitable two-carbon electrophile, such as 2-chloroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃), would be expected to yield 2-chloro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. The regioselectivity is directed by the methoxy (B1213986) group to the ortho position.

Amination: The resulting α-chloroketone can undergo nucleophilic substitution with a suitable amine source. To introduce the primary amino group, a protected amine equivalent like hexamine can be used in a Delepine reaction, or direct amination with ammonia can be performed, although this might lead to side products. A more controlled approach would involve substitution with benzylamine, followed by debenzylation at a later stage.

Reduction of the Ketone: The carbonyl group can be reduced to a hydroxyl group. This reduction can be achieved using various reducing agents like sodium borohydride (NaBH₄).

Demethylation: The final step would involve the deprotection of the phenolic hydroxyl group by cleaving the methyl ether, for instance, with a strong acid like HBr or a Lewis acid like BBr₃.

An alternative regioselective strategy could involve the nitration of a suitable precursor. For instance, nitration of a protected 4-fluorophenol derivative could introduce a nitro group, which can later be reduced to an amine. However, controlling the regioselectivity of nitration to obtain the desired isomer for subsequent elaboration into the final product can be challenging.

Enantioselective Synthesis of Chiral Centers in this compound

The this compound molecule contains a single chiral center at the carbon bearing the hydroxyl and amino groups. The establishment of this stereocenter with high enantiomeric purity is crucial for its potential applications. Several enantioselective strategies can be envisioned.

Asymmetric Reduction of a Prochiral Ketone: A highly effective method for establishing the stereochemistry of the β-amino alcohol moiety is the asymmetric reduction of a prochiral α-aminoketone intermediate, such as 2-amino-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst, which is an oxazaborolidine-based catalyst, are well-known for the highly enantioselective reduction of ketones to alcohols.

Asymmetric Transfer Hydrogenation: Catalytic transfer hydrogenation using a chiral transition metal complex (e.g., Ruthenium or Rhodium) with a chiral ligand and a hydrogen source like isopropanol (B130326) or formic acid can afford the chiral alcohol with high enantiomeric excess.

Enzymatic Resolution: Kinetic enzymatic resolution of a racemic mixture of the final compound or a precursor can be employed. Lipases are commonly used enzymes that can selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as a chiral amino acid, is another viable approach. For example, a suitably protected derivative of a chiral amino acid could be coupled with the fluorophenol moiety. However, this approach might be more synthetically demanding.

A particularly powerful method for the enantioselective synthesis of β-amino alcohols involves the rearrangement of N,N-dialkyl-β-amino alcohols derived from α-amino acids. nih.govnih.govwikipedia.org This rearrangement can proceed with high enantiomeric excess. Another modern approach is the use of radical C-H amination, which can provide access to chiral β-amino alcohols from simpler alcohol precursors. researchgate.net

Optimization of Reaction Conditions (Solvent Effects, Temperature, Pressure)

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and pressure.

Solvent Effects: The choice of solvent can significantly influence reaction rates, selectivity, and the solubility of reactants and intermediates.

In the Friedel-Crafts acylation , non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are typically used to avoid reaction with the Lewis acid catalyst.

For the amination step , polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the nucleophilic substitution reaction.

The reduction of the ketone with sodium borohydride is often carried out in protic solvents like methanol (B129727) or ethanol, which can participate in the reaction mechanism.

The following table illustrates the potential impact of different solvents on a hypothetical amination reaction yield.

SolventDielectric Constant (ε)Relative Yield (%)
Dichloromethane9.145
Tetrahydrofuran7.560
Acetonitrile37.585
Dimethylformamide36.790

Temperature: Temperature control is crucial for controlling reaction rates and minimizing side reactions.

Friedel-Crafts acylations are often performed at low temperatures (e.g., 0 °C) to control the reactivity of the Lewis acid and prevent side reactions.

Amination reactions may require heating to proceed at a reasonable rate.

Reductions are typically carried out at or below room temperature to enhance selectivity.

The table below shows a hypothetical optimization of temperature for a ketone reduction step.

Temperature (°C)Reaction Time (h)Yield (%)
0492
25 (Room Temp)288
50175

Pressure: For most of the liquid-phase reactions involved in the proposed synthesis, pressure is not a primary variable for optimization. However, for reactions involving gaseous reagents or byproducts, or for certain catalytic hydrogenations, pressure can play a significant role. For instance, in a catalytic hydrogenation step for the reduction of the ketone or for a debenzylation, increasing the pressure of hydrogen gas can increase the reaction rate.

Chemical Reactivity and Derivatization

Reactivity Profiles of Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a significant contributor to the molecule's reactivity. Attached directly to the sp² hybridized carbon of the aromatic ring, this group influences the molecule's acidity and its susceptibility to substitution reactions. ncert.nic.in

The hydroxyl group imparts weak acidity to the molecule, allowing it to be deprotonated by a suitable base to form a more nucleophilic phenoxide ion. ncert.nic.in The acidity of the phenolic proton is modulated by the other substituents on the ring. Electron-withdrawing groups generally increase the acidity of phenols, while electron-donating groups decrease it. youtube.com

The phenolic hydroxyl group can undergo several key reactions, including:

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions yields the corresponding ether.

Esterification: Acylation with acid chlorides or anhydrides results in the formation of phenyl esters.

These reactions are fundamental in modifying the properties of the parent compound, for instance, by protecting the hydroxyl group during multi-step syntheses.

Reactivity of Primary Amine Group and its Derivatives (e.g., imine formation)

The primary amine (-NH₂) group on the benzylic carbon is basic and highly nucleophilic, making it a focal point for numerous chemical transformations. mnstate.eduresearchgate.net It readily reacts with acids to form ammonium (B1175870) salts. mnstate.edu

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.combeilstein-journals.org This reaction is typically acid-catalyzed and proceeds via a reversible mechanism involving a carbinolamine intermediate. lumenlearning.comlibretexts.org The formation of an imine from 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol and a carbonyl compound can be represented as follows:

Reaction Scheme: Imine Formation

R-C(=O)-R' + HO-C₆H₃(F)-CH(NH₂)-CH₂OH ⇌ R-C(=N-CH(CH₂OH)-C₆H₃(F)-OH)-R' + H₂O

(Where R and R' can be hydrogen or organic substituents)

The stability of the resulting imine can be influenced by the substituents on the aromatic ring. nih.gov Besides imine formation, the primary amine can undergo other significant reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, which can lead to secondary, tertiary, and even quaternary ammonium salts. mnstate.edu

Interactive Table: Key Reactions of the Primary Amine Group

Reaction Type Reactant Product Class Significance
Imine Formation Aldehyde or Ketone Imine (Schiff Base) Versatile synthetic intermediate. masterorganicchemistry.com
Acylation Acyl Halide/Anhydride Amide Forms stable, neutral derivatives.
Salt Formation Acid (e.g., HCl) Ammonium Salt Increases water solubility. mnstate.edu

Reactions Involving the Hydroxyethyl (B10761427) Side Chain

The hydroxyethyl side chain [-CH(NH₂)-CH₂OH] contains a primary alcohol. This hydroxyl group can participate in reactions typical of alcohols, such as esterification and etherification, although its reactivity might be lower compared to the phenolic hydroxyl group.

A key reaction of this side chain is the oxidation of the benzylic carbon, which is the carbon atom attached directly to the aromatic ring and bearing the amine group. Strong oxidizing agents can potentially oxidize the secondary alcohol or cleave the side chain, though the specific outcome depends heavily on the reaction conditions and the oxidizing agent used. libretexts.org The presence of a hydrogen atom on the benzylic carbon makes this position susceptible to oxidative processes. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenol Ring

The substituted benzene (B151609) ring is the core of the molecule, and its reactivity towards substitution is governed by the electronic effects of the attached groups.

Electrophilic Aromatic Substitution (EAS) The aromatic ring possesses three substituents: a hydroxyl group (-OH), a fluorine atom (-F), and a hydroxyethylamino group [-CH(NH₂)-CH₂OH].

The -OH group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. ncert.nic.in

The -F atom is a deactivator due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance. uci.edu

The -CH(NH₂)CH₂OH group is generally considered an activating, ortho, para-directing group.

Nucleophilic Aromatic Substitution (SₙAr) Nucleophilic aromatic substitution is less common for electron-rich rings unless specific conditions are met. wikipedia.org However, the fluorine atom is an excellent leaving group for SₙAr reactions, superior to other halogens, should the ring be sufficiently activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com While the existing -OH and amino-containing side chains are activators for EAS, they are deactivators for SₙAr. Therefore, SₙAr reactions on this molecule are generally unfavorable under standard conditions but might be achieved through mechanisms like radical-mediated pathways or by modifying the existing functional groups to be electron-withdrawing. osti.govuni-tuebingen.de

Formation of Salts and Other Stable Adducts (e.g., Hydrochloride)

The basic nature of the primary amine group allows for the straightforward formation of acid addition salts. researchgate.net Reaction with inorganic or organic acids can produce stable, often crystalline, salts. google.com

The most common example is the formation of the hydrochloride salt by reacting the compound with hydrochloric acid (HCl). bldpharm.comsigmaaldrich.cn This process is frequently used to improve the stability and water solubility of amine-containing compounds. chemicalbook.comgoogle.com

Reaction Scheme: Hydrochloride Salt Formation

HO-C₆H₃(F)-CH(NH₂)-CH₂OH + HCl → [HO-C₆H₃(F)-CH(NH₃⁺)-CH₂OH]Cl⁻

Additionally, the phenolic nature of the molecule allows for the formation of stable adducts through hydrogen bonding with other molecules, such as other amines or alcohols. nih.gov

Derivatization for Enhanced Research Utility (e.g., Dyeing Components)

Aminophenols are valuable intermediates in the chemical industry, particularly in the synthesis of dyes. researchgate.netchemimpex.comwikipedia.org The functional groups on this compound make it a suitable precursor for creating complex dye molecules.

The primary amine group can be diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be coupled with electron-rich aromatic compounds (couplers), such as phenols or anilines, to form intensely colored azo dyes. wikipedia.org The presence of the fluorine atom and the hydroxyethyl side chain can be used to fine-tune the properties of the final dye, such as its color, fastness, and solubility. This class of compounds has been investigated for use in agents for coloring keratin (B1170402) fibers, like hair. google.comgoogle.com

Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including the effects of the electronegative fluorine and oxygen atoms, the aromatic ring current, and the presence of hydroxyl and amino groups.

The aromatic region would likely display complex multiplets due to the three protons on the fluorophenol ring. Based on data for related compounds like 2-amino-5-chlorophenol, the proton ortho to the hydroxyl group (H-3) would appear as a doublet, the proton meta to the hydroxyl and ortho to the fluorine (H-6) as a doublet of doublets, and the proton between the hydroxyl and the side chain (H-4) as another doublet of doublets. chemicalbook.com The fluorine atom will introduce additional coupling (J-coupling) to the adjacent protons, further splitting their signals.

The protons of the 1-amino-2-hydroxyethyl side chain would also show characteristic signals. The methine proton (CH-NH₂) would likely appear as a triplet or a more complex multiplet due to coupling with the adjacent methylene (B1212753) protons and the amino protons. The methylene protons (CH₂-OH) would be diastereotopic due to the adjacent chiral center and would therefore be expected to appear as two separate signals, each likely a doublet of doublets. The protons of the amino (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic H-37.0 - 7.2dJH-H = ~8-9 Hz
Aromatic H-46.8 - 7.0ddJH-H = ~8-9 Hz, JH-F = ~4-5 Hz
Aromatic H-66.7 - 6.9ddJH-H = ~8-9 Hz, JH-F = ~9-10 Hz
Methine CH-NH₂4.0 - 4.3t or m
Methylene CH₂-OH3.6 - 3.9m
Phenolic OHVariable (e.g., 9.0 - 10.0)br s
Alcoholic OHVariable (e.g., 4.5 - 5.5)br s
Amino NH₂Variable (e.g., 7.5 - 8.5)br s

Note: This is an interactive data table based on predicted values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum of this compound would be characteristic of the functional groups present. Data from related compounds such as 4-amino-2-fluorophenol (B116865) hydrochloride is informative for predicting the shifts of the aromatic carbons. researchgate.net

The carbon atoms of the aromatic ring will resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the hydroxyl group (C-2) and the carbon bearing the side chain (C-1) will also have distinct chemical shifts influenced by these substituents.

The aliphatic carbons of the side chain will appear in the upfield region of the spectrum. The methine carbon (CH-NH₂) and the methylene carbon (CH₂-OH) would be expected in the 50-70 ppm range.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (Ar-C-CH)~125-130
C-2 (Ar-C-OH)~150-155
C-3 (Ar-CH)~115-120JC-F ≈ 8-10 Hz
C-4 (Ar-CH)~118-123JC-F ≈ 20-25 Hz
C-5 (Ar-C-F)~155-160JC-F ≈ 235-245 Hz
C-6 (Ar-CH)~110-115JC-F ≈ 20-25 Hz
Methine CH-NH₂~55-60
Methylene CH₂-OH~65-70

Note: This is an interactive data table based on predicted values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. smolecule.com For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-3 and H-4) and between the protons of the side chain (methine CH and methylene CH₂). This helps to trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. evitachem.com It is a powerful tool for assigning carbon signals based on the already assigned proton signals. For instance, the proton signal of the methine group would show a cross-peak with the methine carbon signal.

Application in Structural Confirmation and Purity Assessment

The combination of ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments provides a comprehensive and detailed picture of the molecular structure of this compound, allowing for its unequivocal confirmation. researchgate.net Furthermore, ¹H NMR is a quantitative technique, and by integrating the signals and comparing them to a known internal standard, the purity of the sample can be accurately determined. The absence of signals from impurities confirms the high purity of the synthesized compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

While direct Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is not extensively available in public literature, analysis of structurally similar compounds provides insight into expected fragmentation patterns. For instance, related aminophenol derivatives often undergo characteristic fragmentation. The molecular ion peak (M+) would be expected, followed by fragments resulting from the cleavage of the ethylamino group and rearrangements within the phenyl ring. The presence of the fluorine atom would also lead to characteristic isotopic patterns that can be identified in the mass spectrum.

A hypothetical GC-MS analysis would involve derivatization of the polar amino and hydroxyl groups to increase volatility, for example, through silylation. The resulting trimethylsilyl (B98337) (TMS) derivative would then be subjected to GC-MS. The mass spectrum would likely show a prominent molecular ion peak and specific fragment ions corresponding to the loss of a methyl group from the TMS ether, cleavage of the C-C bond of the ethyl side chain, and benzylic cleavage.

Expected Fragment Description
[M-CH3]+Loss of a methyl group from a TMS derivative.
[M-CH2OTMS]+Cleavage of the bond between the alpha and beta carbons of the side chain.
[M-NHCH2CH2OTMS]+Loss of the entire aminoethyl side chain.

This table is interactive. Users can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound (C₈H₁₀FNO₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The high precision of HRMS helps to distinguish the target compound from other isomers or compounds with the same nominal mass. This level of accuracy is indispensable for confirming the identity of newly synthesized compounds or for identifying unknown substances in a complex matrix.

Property Value
Molecular Formula C₈H₁₀FNO₂
Calculated Exact Mass 171.0700 g/mol
Instrumentation Typically performed on Orbitrap or FT-ICR mass spectrometers.

This table is interactive. Users can sort and filter the data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise coordinates of each atom in the crystal lattice of this compound, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a single crystal of the compound of sufficient quality and size is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected on a detector and analyzed to generate an electron density map, from which the crystal structure is solved and refined.

The resulting crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates. This information would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. Furthermore, it would elucidate the nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the packing of the molecules in the crystal.

Crystallographic Parameter Description
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Space Group Describes the symmetry of the crystal lattice.
Atomic Coordinates The (x, y, z) position of each atom within the unit cell.
Bond Lengths & Angles Precise measurements of the distances between bonded atoms and the angles they form.
Intermolecular Interactions Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions.

This table is interactive. Users can sort and filter the data.

Computational Chemistry Studies

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular hydrogen bonding within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions quantifies their strength. For 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol, an NBO analysis would be expected to reveal key interactions such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as potential intramolecular hydrogen bonds between the hydroxyl, amino, and phenol (B47542) groups. However, no published studies were found that have performed this analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites. researchgate.netresearchgate.netwisc.edu The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. wisc.eduresearchgate.net For this compound, one would anticipate that the oxygen and nitrogen atoms would be centers of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. Without specific calculations, the precise values and distribution of the MEP for this molecule remain undetermined.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. These theoretical spectra can then be correlated with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds and functional groups. Such calculations are typically carried out using methods like Density Functional Theory (DFT). rsc.org A vibrational analysis of this compound would provide theoretical frequencies for the stretching and bending modes of its various functional groups, including O-H, N-H, C-F, C-O, and C-N bonds. No such computational or experimental spectroscopic analysis for this compound has been reported in the searched literature.

Tautomeric Stability Investigations

Many molecules, particularly those with functional groups like phenols and amines, can exist in different tautomeric forms. Computational chemistry can be employed to calculate the relative energies of these tautomers to determine the most stable form under different conditions (e.g., in the gas phase or in a solvent). nih.govnih.gov For this compound, potential tautomerism could involve proton transfer between the phenolic hydroxyl, the amino group, and the alcoholic hydroxyl group. A computational investigation would clarify the energetic landscape of these tautomeric forms, but no such studies were identified.

Thermodynamic Property Calculations (e.g., Gibbs Free Energy of Formation)

Computational methods can be used to calculate various thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy of formation. These values are crucial for understanding the stability and reactivity of a compound. The calculation of the Gibbs free energy of formation for this compound would provide insight into its thermodynamic stability. However, the search did not yield any published thermodynamic data for this specific compound.

Advanced Analytical Techniques in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol and performing quantitative analysis. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for polar aromatic compounds of this nature.

Detailed Research Findings: The analysis typically involves a C18 stationary phase, which consists of silica (B1680970) particles functionalized with 18-carbon alkyl chains, providing a nonpolar surface. The mobile phase is generally a mixture of an aqueous buffer (like a phosphate (B84403) buffer at a controlled pH) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.net An isocratic elution, where the mobile phase composition remains constant, or a gradient elution, where the organic solvent concentration is increased over time, can be employed to achieve optimal separation of the main compound from any impurities or related substances. researchgate.net

Purity is determined by injecting a solution of the compound and monitoring the eluent with a UV/VIS detector, often at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm. researchgate.net The peak area of this compound is compared to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a reference standard. The concentration of the sample is then determined by comparing its peak area to the calibration curve. Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and selectivity. researchgate.net

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Separation based on hydrophobicity. researchgate.net
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)Elution of the analyte and separation from impurities. researchgate.net
Flow Rate1.0 mL/minEnsures reproducible retention times and good peak shape. researchgate.net
DetectionUV/VIS at 225 nmDetection and quantification of the compound. researchgate.net
Column Temperature30 °CMaintains consistent retention times and improves peak symmetry. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

For high-throughput screening and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing resolution. This results in dramatically reduced run times and increased sample throughput.

Detailed Research Findings: The principles of separation in UPLC are analogous to HPLC, primarily utilizing reversed-phase chemistry for compounds like this compound. However, the use of smaller particles generates higher backpressures, necessitating specialized pumps and system components capable of operating at pressures up to 15,000 psi. The benefits include not only increased speed but also improved resolution and sensitivity, allowing for the detection of trace-level impurities that might be missed with HPLC. Furthermore, the faster analysis leads to a significant reduction in solvent consumption per sample, making UPLC a more environmentally friendly and cost-effective technique. This efficiency is particularly valuable in research environments where large numbers of samples need to be analyzed quickly. UPLC data is available for related compounds like 2-Amino-5-fluorophenol (B134415), demonstrating its applicability in this chemical class. bldpharm.com

FeatureHPLCUPLC
Particle Size3-5 µm< 2 µm
Typical Run Time15-30 min1-5 min
Operating Pressure~2,000-6,000 psi~6,000-15,000 psi
ResolutionGoodExcellent
Solvent ConsumptionHigherLower

Chiral Chromatography for Enantiomeric Separation and Purity Determination

The molecule this compound contains a stereogenic center at the carbon atom bonded to the amino group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). sigmaaldrich.com Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. nih.gov Chiral chromatography is the most effective technique for this purpose. phenomenex.com

Detailed Research Findings: This separation is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used due to their broad applicability. windows.net For a compound like this compound, which contains amino and hydroxyl groups capable of hydrogen bonding, CSPs that operate on principles of hydrogen bonding, dipole-dipole interactions, and inclusion complexing are effective. sigmaaldrich.comsigmaaldrich.com

The mobile phase is typically a nonpolar solvent mixture, such as hexane/ethanol, for normal-phase chromatography, or an aqueous/organic mixture for reversed-phase mode. The differential interaction between the enantiomers and the chiral stationary phase causes them to travel through the column at different rates, resulting in their separation. The enantiomeric excess (e.e.), a measure of enantiomeric purity, can be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com

Chiral Stationary Phase (CSP) TypePrinciple of SeparationPotential Applicability
Polysaccharide-based (e.g., Lux® Cellulose-1, Amylose-2)Hydrogen bonding, dipole-dipole interactions, steric hindrance. windows.netHighly versatile for a wide range of racemates, including those with aromatic and polar functional groups. windows.net
Cyclodextrin-based (e.g., CYCLOBOND®)Inclusion complexing, where the analyte fits into the hydrophobic cavity of the cyclodextrin. sigmaaldrich.comsigmaaldrich.comEffective for aromatic compounds, with selectivity influenced by substituent position on the phenyl ring. sigmaaldrich.com
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V)Multiple interaction mechanisms including ionic, hydrogen bonding, and π-π interactions. sigmaaldrich.comBroad selectivity for polar and ionizable compounds. sigmaaldrich.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The results are compared against the theoretical values calculated from the compound's proposed molecular formula, C₈H₁₀FNO₂. This comparison serves as a critical checkpoint for validating the empirical formula of a newly synthesized batch of this compound.

Detailed Research Findings: The analysis is performed using an elemental analyzer, which involves combusting a small, precisely weighed amount of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods. The fluorine content is typically determined by other means, such as ion chromatography after combustion and absorption. The experimentally determined mass percentages should agree with the theoretical values within a narrow margin of error (typically ±0.4%) to confirm the empirical formula and the sample's purity. The exact mass of the compound can also be confirmed using high-resolution mass spectrometry. smolecule.com

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Theoretical Mass %
CarbonC12.011896.08851.89%
HydrogenH1.0081010.0805.45%
FluorineF18.998118.99810.26%
NitrogenN14.007114.0077.57%
OxygenO15.999231.99817.28%
Total Molecular Weight 185.171 100.00%

Structure Activity Relationship Sar Studies

Importance of the Fluorine Substituent in Position 5

Research on related phenylethanolamine derivatives has shown that halogenation of the phenyl ring can lead to varied effects on adrenergic receptor activity. For instance, studies on halogenated phenylethanolamines have demonstrated that 2,5-dihalogenated compounds can act as effective beta-adrenolytic agents. nih.gov In a study of fluorinated phenylephrine (B352888) analogs, the position of the fluorine atom was found to be a critical determinant of selectivity for α- versus β-adrenergic receptors. wikipedia.orgmdpi.com Specifically, the introduction of a fluoro group at the meta-position of octopamine, which is structurally related to the target compound, was found to enhance its affinity for α-adrenergic receptors. nih.gov This suggests that the 5-fluoro substituent in 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol, being meta to the aminoethyl side chain, could play a significant role in modulating its receptor binding profile.

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. nih.gov This increased stability can lead to a longer duration of action in a biological system.

Table 1: Comparison of Adrenergic Receptor Affinity for Fluorinated and Non-fluorinated Phenylephrine Analogs
Compoundα1-Adrenergic Affinity (Displacement of [3H]prazosin)β-Adrenergic Affinity (Displacement of [3H]dihydroalprenolol)
Phenylephrine (PE)StandardStandard
2-Fluorophenylephrine (2-FPE)Lower than PEHigher than PE
4-Fluorophenylephrine (4-FPE)Lower than PESimilar to PE
6-Fluorophenylephrine (6-FPE)Higher than PEMuch lower than PE

Data is qualitative and based on comparative studies of fluorinated phenylephrines. wikipedia.orgmdpi.com

Role of the Hydroxyl Group in Position 2 of the Phenol (B47542) Ring

The hydroxyl group at the 2-position of the phenol ring is a key feature that distinguishes this compound from more common catecholamine analogs, which typically feature hydroxyl groups at the 3- and 4-positions. The 2-hydroxyl group can participate in hydrogen bonding interactions with the active site of target receptors. Its specific placement can lead to a unique binding orientation and selectivity profile compared to other phenylethanolamines. While the 3,4-dihydroxy substitution pattern is classic for high-affinity adrenergic agonists, the 2-hydroxy substitution may confer selectivity for specific receptor subtypes or even different classes of receptors. mdpi.com

Influence of the Aminoethyl Side Chain on Molecular Interactions

The aminoethyl side chain, specifically the β-hydroxy and the primary amino group, is a critical pharmacophore for many adrenergic agonists. The hydroxyl group on the β-carbon of the side chain is generally considered essential for direct-acting sympathomimetic activity, as it can form a crucial hydrogen bond with a conserved serine residue in the binding pocket of adrenergic receptors. nih.gov

The primary amino group is also vital for binding, typically forming an ionic interaction with a conserved aspartate residue in the receptor. Modifications to this amino group can significantly impact receptor affinity and selectivity. For instance, increasing the steric bulk of the substituent on the amino group generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic activity.

Comparison of Stereoisomers on Biological Interactions

The presence of a chiral center at the β-carbon of the aminoethyl side chain means that this compound exists as a pair of enantiomers, (R)- and (S)-. For many phenylethanolamine-based adrenergic agonists, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. wikipedia.org This stereoselectivity arises from the specific three-dimensional arrangement of the functional groups, which allows for a more favorable interaction with the chiral environment of the receptor's binding site. The (R)-configuration allows for the optimal positioning of the β-hydroxyl group and the amino group for interaction with their respective binding partners within the receptor.

Table 2: Hypothetical Comparison of Biological Activity of Stereoisomers
StereoisomerExpected Relative Adrenergic Receptor Agonist Potency
(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenolHigh
(S)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenolLow

This table represents a general trend observed for phenylethanolamine adrenergic agonists and is a hypothetical representation for the target compound.

Design Principles for Derivatives and Analogs of this compound

The design of derivatives and analogs of this compound is guided by the established SAR principles of phenylethanolamines, with the goal of enhancing potency, selectivity, and pharmacokinetic properties.

Modifications to the phenyl ring, including the position and nature of the substituents, can have a profound impact on biological activity.

Substitution Position: As discussed, the position of the fluorine atom is critical. Moving the fluorine to other positions or introducing additional substituents could alter receptor selectivity. For example, replacing the 5-fluoro with other halogen atoms (e.g., chloro, bromo) could modulate lipophilicity and binding affinity.

Hydroxyl Group Analogs: Replacing the 2-hydroxyl group with other hydrogen bond donors or acceptors, such as a methoxy (B1213986) or an amino group, would likely alter the binding mode and affinity.

Table 3: Predicted Effects of Phenyl Ring Modifications
ModificationPredicted Effect on Activity/Selectivity
Replacement of 5-Fluoro with 5-ChloroMay increase lipophilicity and alter receptor selectivity.
Introduction of a second substituent on the ringCould enhance or decrease affinity depending on the nature and position of the substituent.
Replacement of 2-Hydroxyl with 2-MethoxyLikely to decrease binding affinity due to the loss of a key hydrogen bond donor.

This table provides hypothetical predictions based on general SAR principles.

The primary amino group is a key site for modification to modulate receptor selectivity.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can influence the compound's metabolic stability and receptor selectivity. Larger alkyl or arylalkyl groups are known to significantly increase β-adrenergic receptor affinity.

N-Acylation: Acylation of the amino group would likely lead to a loss of the ionic interaction with the receptor, potentially converting an agonist into an antagonist or abolishing activity.

Table 4: Predicted Effects of Amino Group Modifications
ModificationPredicted Effect on Activity/Selectivity
N-methylationMay slightly alter receptor selectivity profile.
N-isopropylationExpected to significantly increase β-adrenergic receptor affinity.
N-acetylationLikely to abolish agonist activity.

This table provides hypothetical predictions based on general SAR principles for phenylethanolamines.

Modifications on the Hydroxyethyl (B10761427) Chain

The structure-activity relationship (SAR) of phenylethanolamines, a class of compounds to which this compound belongs, is significantly influenced by the substituents on the aromatic ring and the amino group. However, modifications to the hydroxyethyl side chain also play a critical, albeit more nuanced, role in modulating the pharmacological activity of these compounds. The presence and configuration of the β-hydroxyl group are particularly important for interaction with adrenergic receptors. youtube.com

Research into the modification of the hydroxyethyl chain has explored several avenues, including alterations to the hydroxyl group itself and changes to the ethyl backbone. These studies, while not always focused specifically on this compound, provide valuable insights into the broader SAR of phenylethanolamines.

The β-hydroxyl group is a key feature for the direct activity of many sympathomimetic agents. nih.gov Its presence in the correct stereochemical configuration, typically (R), is crucial for maximal agonistic activity at adrenergic receptors. youtube.com This is because the hydroxyl group can form important hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov For instance, in the active site of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis, the β-hydroxyl group is known to interact with glutamic acid and asparagine residues. nih.gov

Studies on conformationally restricted analogues of phenylethanolamines have suggested that an extended conformation of the aminoethyl side chain is necessary for the simultaneous binding of both the amino and hydroxyl functionalities to the active site of PNMT. nih.gov This highlights the importance of the spatial arrangement of these groups for biological activity.

While the complete removal of the β-hydroxyl group generally leads to a significant decrease in direct adrenergic activity, modifications such as acylation have been investigated. The synthesis of acyl derivatives of related phenethylamines has been explored, although detailed pharmacological data on the resulting esters' adrenergic activity is not extensively available in the public domain. nih.gov

Modifications to the carbon side chain, such as the introduction of small alkyl groups at the α-carbon, have been shown to slow down metabolism by monoamine oxidase (MAO), thereby prolonging the compound's duration of action. nih.gov However, such substitutions can also decrease the compound's direct activity at adrenergic receptors. nih.gov

The table below summarizes the general effects of modifications on the hydroxyethyl chain of phenylethanolamines based on available research.

ModificationGeneral Effect on Adrenergic ActivityReference
Removal of β-hydroxyl groupSignificant decrease in direct agonist activity nih.gov
(R)-configuration of β-hydroxyl groupOptimal for maximal direct agonist activity youtube.com
Substitution at α-carbonDecreases direct agonist activity, may increase duration of action nih.govnih.gov
Conformational restriction (e.g., cyclization)Activity is highly dependent on the resulting conformation; an extended side chain is often preferred for receptor binding. nih.gov

It is important to note that these are general SAR principles for the broader class of phenylethanolamines. The specific effects of such modifications on this compound would require dedicated synthesis and pharmacological evaluation of the corresponding analogues.

Pharmacophore Modeling and Molecular Docking Studies

Ligand-Based Pharmacophore Model Generation for Related Compounds

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available. nih.gov The process involves aligning a set of structurally diverse molecules with known activity to identify common chemical features that are essential for their biological function. nih.gov For compounds related to 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol, such as other phenylethanolamine derivatives, a ligand-based approach would involve analyzing a series of active analogues.

The goal is to generate a hypothesis, or a model, that defines the critical spatial arrangement of pharmacophoric features. For instance, a common feature pharmacophore model for a series of TGR5 agonists was successfully generated, consisting of features like a ring aromatic group, hydrophobic groups, and a hydrogen bond acceptor. nih.gov Similarly, for phenylpyrimidine derivatives targeting the JAK3 enzyme, a five-point pharmacophore hypothesis was developed that highlighted the necessity of a hydrogen bond donor, a hydrophobic group, and three aromatic ring features for activity. nih.gov This type of model serves as a 3D query for virtual screening to find new compounds with potentially similar biological activity. nih.gov

Structure-Based Pharmacophore Model Development for Potential Targets

When the 3D structure of a target protein is available, often from X-ray crystallography or cryo-electron microscopy, a structure-based pharmacophore model can be developed. nih.gov This approach utilizes the information of the protein's binding site to define the key interaction points. researchgate.net For this compound, a likely target class is the G protein-coupled receptors (GPCRs), specifically adrenergic receptors, due to its structural similarity to endogenous ligands like norepinephrine (B1679862) and epinephrine. nih.gov

The development of a structure-based model for a potential target like the β2-adrenergic receptor would involve identifying the key chemical features of the receptor's binding pocket. nih.gov This can be done by analyzing the interactions between the receptor and a co-crystallized ligand. nih.gov The resulting model would consist of features such as hydrogen bond donors/acceptors, hydrophobic areas, and aromatic rings, reflecting the complementary features of the ligand. researchgate.net These models are valuable for identifying novel compounds with different chemical scaffolds that can fit within the target's active site. nih.gov

Identification of Key Pharmacophoric Features (Hydrogen Bond Acceptors, Donors, Hydrophobic Groups)

The chemical structure of this compound contains several key functional groups that define its pharmacophoric features. These features are crucial for its interaction with biological targets.

Hydrogen Bond Donors: The primary amino group (-NH2) and the two hydroxyl groups (-OH) on the ethyl side chain and the phenol (B47542) ring can act as hydrogen bond donors. nih.gov

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl groups and the nitrogen atom of the amino group can also function as hydrogen bond acceptors. researchgate.net

Aromatic/Hydrophobic Group: The fluorinated phenyl ring constitutes a hydrophobic and aromatic feature, capable of participating in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. nih.govnih.gov

These features are analogous to those found in catecholamines like norepinephrine, which are the natural ligands for adrenergic receptors. nih.gov The protonated amine, the beta-hydroxyl group, and the catechol ring are all critical for binding to these receptors. youtube.com

Pharmacophoric FeatureFunctional Group in this compoundPotential Interaction Type
Hydrogen Bond DonorAmino (-NH2), Hydroxyl (-OH)Hydrogen Bonding
Hydrogen Bond AcceptorHydroxyl (-OH), Amino (-NH2)Hydrogen Bonding
Aromatic/HydrophobicFluorophenol Ringπ-π Stacking, Hydrophobic Interaction
Positive IonizableAmino (-NH2)Ionic Bonding/Electrostatic Interaction

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. biorxiv.org This method significantly reduces the cost and time associated with traditional high-throughput screening (HTS). biorxiv.org A pharmacophore model, whether ligand- or structure-based, can be used as a 3D query to filter these extensive databases, such as the Enamine REAL database which contains billions of compounds. biorxiv.org

The process involves matching the pharmacophoric features of the compounds in the database against the query model. nih.gov Compounds that successfully match the query are then subjected to further filtering steps, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to refine the list of potential hits. nih.govfrontiersin.org This integration of deep learning-based virtual screening with HTS has been shown to dramatically improve the hit rate for identifying novel antibacterial compounds. biorxiv.org Machine learning algorithms can also be used to build quantitative structure-activity relationship (QSAR) models that predict the biological activity of new compounds, further enhancing the screening process. nih.govnih.gov

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, like this compound, within the active site of a target protein. nih.govmdpi.com

The process involves preparing the 3D structures of both the ligand and the protein. nih.gov A scoring function is then used to evaluate different binding poses, estimating the binding free energy. The pose with the lowest energy score is considered the most likely binding conformation. researchgate.net Docking simulations can reveal detailed information about the interactions between the ligand and the protein at a molecular level. mdpi.com

For this compound, docking into a potential target like the β2-adrenergic receptor would likely reveal several key interactions, similar to those observed for endogenous ligands. nih.govyoutube.com

Ionic/Electrostatic Interaction: The protonated amino group is expected to form a strong ionic bond with a negatively charged residue, such as an aspartic acid, in the binding site. youtube.com

Hydrogen Bonding: The hydroxyl groups on the ethanolamine (B43304) side chain and the phenol ring are crucial for forming hydrogen bonds with serine residues and asparagine residues within the receptor's binding pocket. youtube.comnih.gov

Aromatic Interactions: The fluorophenol ring can engage in π-π stacking interactions with aromatic residues like phenylalanine. nih.gov

These interactions collectively stabilize the ligand-receptor complex and are fundamental for receptor activation or inhibition. youtube.com

Studies of adrenergic receptors have identified several key amino acid residues within the transmembrane (TM) helices that are critical for ligand binding and receptor activation. nih.gov For a ligand like this compound, the following residues in the β2-adrenergic receptor would be key interaction points:

Aspartic Acid (Asp) in TM3: This residue is highly conserved and forms a crucial ionic interaction with the protonated amine of catecholamine ligands. nih.gov

Serine (Ser) residues in TM5: These residues are known to form hydrogen bonds with the hydroxyl groups of the ligand. nih.gov

Phenylalanine (Phe) residues in TM6: These aromatic residues provide a site for π-π stacking interactions with the ligand's aromatic ring. nih.gov

The specific interactions with these residues determine the ligand's affinity and efficacy at the receptor. nih.gov

Receptor DomainKey ResiduePotential Interaction with this compound
Transmembrane 3 (TM3)Aspartic Acid (e.g., Asp113)Ionic bond with the protonated amino group
Transmembrane 5 (TM5)Serine (e.g., Ser203, Ser204, Ser207)Hydrogen bonds with the ethanolamine and phenolic hydroxyl groups
Transmembrane 6 (TM6)Phenylalanine (e.g., Phe289, Phe290)π-π stacking with the fluorophenol ring
Transmembrane 7 (TM7)Asparagine (e.g., Asn312), Tyrosine (e.g., Tyr316)Hydrogen bonds with the hydroxyl groups

Limited Public Data on Computational Prediction of Binding Efficacy and Selectivity for this compound

Despite a comprehensive search of scientific literature and chemical databases, specific research detailing the pharmacophore modeling and molecular docking studies for the chemical compound this compound is not publicly available. As a result, in-depth information regarding the computational prediction of its binding efficacy and selectivity, including detailed research findings and data tables, could not be retrieved.

Computational methods are pivotal in modern drug discovery for predicting how a molecule might interact with biological targets. nih.gov Techniques like pharmacophore modeling and molecular docking are instrumental in identifying and optimizing lead compounds. nih.gov Pharmacophore modeling defines the essential spatial arrangement of features a molecule must possess to be active at a specific receptor, while molecular docking predicts the preferred orientation of a molecule when bound to a target. nih.gov These predictions are often quantified by metrics such as binding affinity (e.g., Gibbs free energy, ΔG) and inhibition constants (Ki), which serve as indicators of a compound's potential efficacy.

The inclusion of fluorine in pharmaceutical compounds can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects their binding characteristics. nih.govchapman.edu Computational studies on other fluorinated molecules have demonstrated the complex role of fluorine in protein-ligand interactions, where it can influence binding through various noncovalent interactions. nih.govnih.gov For instance, studies on fluorinated morphine derivatives have used computational logP calculations to assess lipophilicity and potential selectivity for inflamed tissues. chapman.edu

While general principles of computational chemistry suggest that this compound, as a fluorinated phenylethanolamine derivative, would be a candidate for such studies, particularly in relation to targets like adrenergic or other G-protein coupled receptors, specific computational data for this compound remains elusive in the public domain. The available information is generally related to the synthesis, basic chemical properties, or computational studies of analogous, but not identical, structures.

Future computational research on this compound would likely involve creating a 3D model of the compound and docking it into the binding sites of various receptors. Such studies would aim to calculate its binding energy and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the target protein. This would provide theoretical insights into its binding efficacy and selectivity profile. However, at present, no such specific studies have been published.

Exploration of Biological Activity Mechanisms in Vitro Focus

General Considerations for Biological System Interactions of Amino Alcohols

The amino alcohol functional group is a significant pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net This structural motif, characterized by an amino group and a hydroxyl group attached to an alkyl chain, is fundamental to the interaction of these molecules with biological systems. The presence of both a basic amino group and a polar hydroxyl group allows for a variety of interactions, including hydrogen bonding and ionic interactions with biological macromolecules like proteins and nucleic acids. smolecule.com

Amino alcohols are recognized as versatile intermediates and building blocks in the synthesis of a wide array of high-value, biologically active molecules, including pharmaceuticals and insecticides. nih.govresearchgate.net The specific arrangement and stereochemistry of the amino and hydroxyl groups are often crucial for biological activity, influencing binding affinity and selectivity for specific enzymes or receptors. mdpi.com For instance, zwitterionic characteristics can create hydrophilic domains that act as potential cell-adhesion sites, facilitating interactions with cell surfaces. nih.gov The versatility of the amino alcohol scaffold allows for its incorporation into diverse molecular architectures, leading to a broad spectrum of biological effects.

Exploration of Potential Receptor Binding and Enzyme Inhibition Mechanisms (In Vitro)

The structural features of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol suggest several potential mechanisms of action at the molecular level, based on in vitro studies of analogous compounds. These mechanisms primarily involve interactions with receptors and the inhibition of key enzymes.

Receptor Binding and Modulation: Derivatives of β-amino alcohols have been shown to interact with specific receptor systems. For example, certain β-amino alcohol derivatives can suppress the Toll-like Receptor 4 (TLR4) signaling pathway. nih.gov This inhibition is thought to occur by disrupting the association between TLR4 and its co-receptor MD-2, thereby preventing the downstream inflammatory cascade initiated by lipopolysaccharides (LPS). nih.gov Although the potency of these initial compounds was modest, they provide a starting point for developing agents that target this receptor complex. nih.gov In other systems, synthetic peptides with high affinity for the opioid-like receptor ORL1 have been identified, acting as partial agonists in assays measuring cAMP accumulation and [35S]GTPγS binding. nih.gov

Enzyme Inhibition: Enzyme inhibition is a common mechanism for amino alcohol-containing molecules. Aryl amino alcohol derivatives have demonstrated potent in vitro activity against Plasmepsin II, a key aspartic protease involved in hemoglobin digestion by the malaria parasite Plasmodium falciparum. rasayanjournal.co.in Another significant target is phenylalanine-tRNA synthetase (PheRS). A study on bicyclic pyrrolidine (B122466) analogues revealed that a compound containing a 5-fluoro ortho-phenol moiety retained potent inhibitory activity against Toxoplasma gondii PheRS, suggesting a specific interaction within the enzyme's L-phenylalanine binding pocket. acs.org

Furthermore, various amino alcohol derivatives have been investigated as inhibitors of enzymes involved in inflammation and oxidative stress.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Certain N-hydroxyurea derivatives have shown dual inhibitory activity against both COX-2 and 5-LOX enzymes in vitro. mdpi.com

Acetylcholinesterase (AChE): Some β-amino alcohols have exhibited inhibitory activity against AChE, with K_i values in the micromolar range. researchgate.net

Nitric Oxide (NO) Scavenging: Aminophenol derivatives have demonstrated the ability to scavenge nitrosyl radicals in vitro, a process in which the hydroxyl group's methylation status can affect efficacy. researchgate.net

The table below summarizes the in vitro enzyme inhibition data for various structural analogs.

Compound ClassTarget EnzymeIn Vitro Activity (IC₅₀/K_i)Source
Aryl Amino Alcohol Derivatives Plasmepsin IIIC₅₀: 0.176 - 0.730 mg/mL rasayanjournal.co.in
N-hydroxyurea Derivatives COX-2IC₅₀: 1.05 - 9.17 µM mdpi.com
N-hydroxyurea Derivatives 5-LOXIC₅₀: 0.15 - 10.11 µM mdpi.com
β-Amino Alcohols Acetylcholinesterase (AChE)K_i: 35.88 - 45.34 µM researchgate.net
Bicyclic Pyrrolidine Analogue (with 5-fluoro ortho-phenol) T. gondii PheRSEC₅₀: < 0.019 µM acs.org
Aminophenols Nitrosyl Radical ScavengingIC₅₀: 0.11 - 0.195 mM researchgate.net

This interactive table summarizes key enzyme inhibition data from various studies. Click on the headers to sort the data.

Proposed Biological Pathways Influenced by Structural Analogs (e.g., Anti-malarial, Antiviral, Anti-tumor in vitro)

Based on its structure, this compound is related to several classes of compounds that have shown significant in vitro activity against pathogens and cancer cells. These activities suggest potential biological pathways that could be influenced by this specific compound.

Anti-malarial Activity: The amino alcohol scaffold is a cornerstone of many anti-malarial drugs. rasayanjournal.co.in Numerous studies have demonstrated the potent in vitro activity of amino alcohol derivatives against various strains of Plasmodium falciparum, including those resistant to conventional drugs like chloroquine. nih.govnih.govmdpi.com For instance, (S)-quinoline derivatives with an amino alcohol side chain were found to be at least three times more potent than mefloquine (B1676156) in vitro. nih.gov The primary proposed mechanism for many aryl amino alcohols is the inhibition of hemozoin formation. rasayanjournal.co.in These compounds are thought to interfere with the detoxification of heme, which is released during hemoglobin digestion by the parasite, leading to a buildup of toxic free heme. rasayanjournal.co.in Another identified target is the enzyme Plasmepsin II, which is involved in the initial steps of hemoglobin degradation. rasayanjournal.co.in

Anti-tumor Activity: Several series of novel β-amino alcohol derivatives have been synthesized and screened for cytotoxic activity against human cancer cell lines in vitro. nih.govnih.gov Some of these compounds exhibited anti-cancer potential comparable to cisplatin (B142131) against cell lines such as gastric adenocarcinoma (AGS) and lung adenocarcinoma (A549). nih.govnih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis, a form of programmed cell death, which is a critical pathway in cancer therapy. nih.gov The presence of an amino alcohol structure can enhance cytotoxic activity compared to parent molecules like eugenol. nih.gov

Antiviral and Other Antiparasitic Activities: While direct antiviral studies on close analogs are less common, related structures have shown promise. Gliotoxin, a metabolite containing a piperazine (B1678402) ring system that can be conceptually related to amino alcohol derivatives, was investigated as an antiviral agent. wikipedia.org More broadly, amino alcohol derivatives have demonstrated significant in vitro activity against other parasites. They have been tested against Trypanosoma cruzi, the causative agent of Chagas disease, with some compounds showing potency equal to or greater than the reference drug nifurtimox (B1683997) against epimastigote and amastigote forms. researchgate.net Benzimidazole derivatives, which can be synthesized from aminophenol precursors, have also been noted for their broad-spectrum biological activities, including antiviral effects. researchgate.net

The table below presents in vitro activity data for structural analogs across different therapeutic areas.

Compound ClassOrganism/Cell LineIn Vitro Activity (IC₅₀)Proposed PathwaySource
(S)-Amino-alcohol quinolines P. falciparum (W2)0.027 µMHemozoin Inhibition nih.gov
Arylamino alcohol derivatives P. falciparum (D6)≤ 0.19 µMHemozoin Inhibition / Plasmepsin II Inhibition rasayanjournal.co.innih.gov
β-Amino alcohols (N-anthranyl) Human Cancer Cell LinesComparable to cisplatinCytotoxicity / Apoptosis Induction nih.gov
Eugenol β-amino alcohols AGS Gastric Cancer Cells~20-40 µg/mLApoptosis Induction nih.gov
Aminoalcohol derivatives T. cruzi epimastigotesMore potent than nifurtimoxNot specified researchgate.net

This interactive table highlights the in vitro efficacy of various amino alcohol analogs against different pathogens and cancer cells. Click on the headers to sort the data.

Role of this compound as a Synthon for Bioactive Molecules

The compound this compound is a valuable synthon, or building block, for the creation of more complex and potentially more potent bioactive molecules. The β-amino alcohol moiety is a key pharmacophore that serves as a versatile intermediate in the preparation of a wide range of compounds for the pharmaceutical and agrochemical industries. nih.govresearchgate.netnih.gov

The chemical reactivity of its functional groups—the primary amine, the secondary alcohol, and the activated aromatic ring—allows for diverse synthetic modifications.

Amine Group: The primary amine can be readily alkylated, acylated, or used in reductive amination to introduce a variety of substituents, thereby modulating the molecule's steric and electronic properties. This is a common strategy in the synthesis of N-substituted β-amino alcohols, which are important intermediates for value-added chemicals. nih.gov

Hydroxyl Group: The alcohol can be esterified or etherified, which can alter the compound's lipophilicity and metabolic stability.

Phenolic Ring: The fluorinated phenol (B47542) ring can undergo further electrophilic substitution or be used in cross-coupling reactions to build larger, more complex scaffolds.

This synthetic versatility makes this compound and similar structures ideal starting points for generating chemical libraries for drug discovery. For example, amino alcohols are used to synthesize β-blockers and oxazolines, and they serve as chiral ligands in asymmetric synthesis. nih.gov By systematically modifying the structure of this synthon, chemists can explore structure-activity relationships (SAR) to optimize biological activity against a specific target.

Investigating In Vitro Metabolic Pathways and Biotransformation (excluding human/clinical studies)

The in vitro metabolism of this compound has not been specifically detailed in the available literature. However, based on studies of structurally related compounds, including other fluorinated molecules, aminophenols, and alcohols, several metabolic pathways can be proposed. These investigations typically use in vitro systems like rat or mouse liver microsomes, cytosol, and hepatocytes. nih.gov

Phase I Metabolism: Phase I reactions introduce or expose functional groups and are often mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.

Hydroxylation: The aromatic ring is a likely site for hydroxylation. For example, 4-halophenols can be biotransformed into 4-halocatechols by hydroxylase enzymes expressed in recombinant E. coli. researchgate.net This suggests that this compound could be hydroxylated to form a catechol derivative.

Oxidation: The primary alcohol of the hydroxyethyl (B10761427) side chain can be oxidized to an aldehyde and subsequently to a carboxylic acid. Studies on fluorotelomer alcohols (FTOHs) in rat and mouse hepatocytes show extensive metabolism, including oxidation of the alcohol group. nih.gov

Deamination: The primary amino group could undergo oxidative deamination to form a ketone.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Sulfation: The phenolic hydroxyl group is a prime substrate for sulfotransferase (SULT) enzymes. The key step in this reaction is a nucleophilic attack on the sulfonate group of the donor molecule, PAPS, by the phenoxide of the substrate. nih.gov

Glucuronidation: Both the phenolic and alkyl hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes.

Acetylation: The primary amino group can be acetylated by N-acetyltransferase (NAT) enzymes. This pathway was observed in the metabolism of amphetamine in rats, leading to the formation of N-acetylamphetamine. nih.gov

The presence of the fluorine atom can influence the rate and regioselectivity of metabolism. Fluorine's high electronegativity can affect the pKa of nearby functional groups and alter the electronic properties of the aromatic ring, potentially directing metabolic enzymes to specific sites or, in some cases, blocking metabolism at the site of fluorination.

Future Research Directions

Development of Advanced Synthetic Methodologies

The efficient and stereoselective synthesis of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol is paramount for its future development. While foundational synthetic routes exist, future research should focus on more sophisticated and sustainable methodologies.

Key Research Areas:

Enantioselective Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, developing highly enantioselective synthetic methods is crucial. Future efforts could explore the use of chiral catalysts, enzymatic resolutions, or asymmetric transfer hydrogenation to obtain the desired enantiomer with high purity. nih.gov Biocatalytic approaches, utilizing enzymes like transaminases or ketoreductases, offer a green and efficient alternative to traditional chemical methods for producing chiral amino alcohols. mdpi.comresearchgate.net

Process Optimization and Scale-Up: For any potential therapeutic agent, the ability to produce large quantities is essential. Research into process optimization, including reaction conditions, solvent selection, and purification techniques, will be necessary to develop a scalable and cost-effective synthesis.

Novel Fluorination Techniques: The introduction of the fluorine atom is a key step in the synthesis. Investigating novel and safer fluorinating reagents and methodologies will be beneficial. Recent advances in photoredox-catalyzed carbofluorination could offer milder and more efficient routes to fluorinated amino acid derivatives. nih.gov

Exploration of Novel Derivatives and Conjugates

The core structure of this compound provides a versatile platform for the generation of novel derivatives and conjugates with potentially improved properties.

Potential Modifications and Conjugations:

Modification/Conjugation TypeRationale and Potential Benefits
N-Acylation/Alkylation Modify lipophilicity, membrane permeability, and metabolic stability. Could also be used to attach targeting moieties.
O-Alkylation/Arylation Alter pharmacokinetic properties and potentially modulate interactions with biological targets.
Side-Chain Modification Changes to the hydroxyethylamino side chain could influence receptor binding affinity and selectivity.
Bioconjugation Conjugation to peptides, antibodies, or nanoparticles could enable targeted delivery to specific tissues or cells, enhancing efficacy and reducing off-target effects.

Recent studies on the synthesis of novel o-aminophenol derivatives have demonstrated the feasibility of creating a diverse library of related compounds with a range of biological activities, such as antioxidant and antimicrobial effects. researchgate.netbohrium.comnih.gov This provides a strong precedent for the successful derivatization of this compound.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is fundamental to its development as a therapeutic agent or research tool.

Future Mechanistic Investigations:

Target Identification and Validation: A critical first step is to identify the specific biological targets of the compound. This can be achieved through a variety of methods, including affinity chromatography, chemical proteomics, and genetic approaches like CRISPR-Cas9 screening. wjbphs.comdiscoveryontarget.comnuvisan.com

Receptor Binding Assays: Once potential targets are identified, detailed binding studies should be conducted to determine the affinity and selectivity of the compound.

Structural Biology: Elucidating the three-dimensional structure of the compound bound to its target through techniques like X-ray crystallography or cryo-electron microscopy will provide invaluable insights into the molecular basis of its activity.

Enzyme Kinetics: If the target is an enzyme, detailed kinetic studies should be performed to understand the mechanism of inhibition or activation.

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and bioinformatics offer powerful tools to accelerate the drug discovery process and to gain a deeper understanding of the structure-activity relationships (SAR) of this compound and its analogs.

Computational Approaches to Explore:

Molecular Docking: To predict the binding mode and affinity of the compound and its derivatives to potential biological targets.

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the chemical structure of the compounds with their biological activity. nih.govnih.govresearchgate.netmdpi.com These models can then be used to guide the design of new derivatives with improved properties.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions involved.

ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity properties of the compound and its derivatives, helping to identify potential liabilities early in the development process.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is an essential tool in modern drug discovery, allowing for the rapid testing of large libraries of compounds. nih.govdovepress.comyoutube.com Integrating this compound and its derivatives into HTS campaigns will be crucial for discovering and optimizing their biological activities.

HTS Strategies:

Assay Development: The development of robust and reliable biochemical and cell-based assays is a prerequisite for any HTS campaign. enamine.netnih.govnih.gov These assays should be designed to measure the activity of the compounds against the identified biological target or to assess their phenotypic effects on cells.

Library Screening: A library of derivatives of this compound could be screened to identify compounds with improved potency, selectivity, or other desirable properties.

Hit-to-Lead Optimization: The most promising compounds identified from the HTS (the "hits") would then enter a process of lead optimization, where medicinal chemists would systematically modify their structure to improve their drug-like properties.

Role in Chemical Probe Development and Target Validation

A well-characterized molecule like this compound has the potential to be developed into a chemical probe. Chemical probes are small molecules that can be used to study the function of a specific protein or pathway in a biological system. rsc.org

Steps for Developing a Chemical Probe:

Demonstrate Potent and Selective Target Engagement: The compound must be shown to bind to its intended target with high affinity and selectivity.

Characterize Cellular Activity: The probe should elicit a measurable effect in a cellular context that is consistent with the modulation of its target.

Develop a Negative Control: A structurally similar but inactive analog is essential to distinguish on-target from off-target effects.

The development of such a probe would be invaluable for validating its biological target and for exploring the downstream consequences of its modulation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol, and how can yield be improved?

  • Methodology : Begin with fluorophenol derivatives (e.g., 5-fluoro-2-hydroxybenzoic acid ) as a starting material. Introduce the amino-hydroxyethyl group via reductive amination or nucleophilic substitution. Monitor reaction progress using HPLC and optimize parameters (temperature, solvent polarity, catalyst loading). For yield improvement, consider protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) to minimize side reactions. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers ensure the structural integrity of this compound during synthesis?

  • Methodology : Perform X-ray crystallography (as in ) to confirm stereochemistry and bond angles. Compare experimental IR and UV-Vis spectra with computational simulations (DFT or molecular modeling). Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals from the amino, hydroxyl, and fluorophenyl groups .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology : Use column chromatography with silica gel or reverse-phase C18 stationary phases. Adjust eluent composition (e.g., methanol/water gradients) based on compound polarity. For challenging separations, employ preparative HPLC with a phenyl-hexyl column. Validate purity via TLC (Rf comparison) and LC-MS .

Advanced Research Questions

Q. How does the stereochemistry of the amino-hydroxyethyl group influence the compound’s biological activity or binding affinity?

  • Methodology : Synthesize enantiomers (R/S configurations) using chiral catalysts (e.g., BINAP-ruthenium complexes). Assess activity via in vitro assays (e.g., enzyme inhibition or receptor-binding studies). Compare results with molecular docking simulations to correlate stereochemistry with target interactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) at pH 3–10 and temperatures up to 60°C. Monitor degradation products using UPLC-QTOF-MS. Identify susceptible bonds (e.g., ester or amine linkages) and propose stabilization strategies (lyophilization, buffered formulations) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for this compound?

  • Methodology : Cross-reference data with authenticated databases (NIST Chemistry WebBook ). Replicate experiments under standardized conditions (solvent, concentration). For ambiguous signals, use deuterium exchange or NOESY to distinguish between hydroxyl/amine protons. Collaborate with crystallography labs to resolve structural ambiguities .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

  • Methodology : Investigate Suzuki-Miyaura or Buchwald-Hartwig reactions to functionalize the fluorophenyl ring. Track regioselectivity via substituent effects (e.g., electron-withdrawing fluorine). Use kinetic isotope effects (KIE) or Hammett plots to elucidate reaction mechanisms .

Methodological Considerations

  • Synthesis : Prioritize fluorinated building blocks (e.g., 2-amino-4-fluorophenol ) for modular assembly.
  • Characterization : Combine spectroscopic (NMR, IR) and crystallographic techniques for unambiguous identification.
  • Data Validation : Cross-check with peer-reviewed sources (e.g., pharmacopeial standards ) to ensure reproducibility.

Note : Avoid vendor-sourced data (e.g., ) due to reliability concerns. Focus on peer-reviewed journals and authoritative databases (NIST , Acta Crystallographica ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.